molecular formula C8H13NO B6238248 3-(but-3-en-1-yl)pyrrolidin-2-one CAS No. 155193-59-2

3-(but-3-en-1-yl)pyrrolidin-2-one

Katalognummer: B6238248
CAS-Nummer: 155193-59-2
Molekulargewicht: 139.2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(But-3-en-1-yl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring substituted with a but-3-en-1-yl group at the 3-position. The compound’s structural uniqueness lies in its unsaturated aliphatic side chain, which confers distinct electronic and steric properties.

Eigenschaften

CAS-Nummer

155193-59-2

Molekularformel

C8H13NO

Molekulargewicht

139.2

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(but-3-en-1-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed .

Industrial Production Methods: Industrial production methods for pyrrolidin-2-ones often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific oxidants and additives to selectively produce the desired compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Synthesis of Chiral Compounds:
    • 3-(but-3-en-1-yl)pyrrolidin-2-one serves as an important intermediate in the synthesis of chiral compounds. Its structure allows for regioselective transformations, making it useful in the development of pharmaceuticals that require specific stereochemistry .
  • Antimicrobial Agents:
    • Research has indicated that derivatives of pyrrolidinones can exhibit significant antimicrobial properties. For instance, compounds derived from 2-pyrrolidone have been shown to possess activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Neurological Research:
    • Some studies have explored the use of pyrrolidinone derivatives as potential neuroprotective agents. The ability of these compounds to cross the blood-brain barrier opens avenues for their use in treating neurodegenerative diseases .

Organic Synthesis Applications

  • Building Blocks in Organic Synthesis:
    • The compound is utilized as a building block in organic synthesis due to its ability to undergo various reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it a valuable reagent in the synthesis of complex organic molecules .
  • Functionalization Reactions:
    • 3-(but-3-en-1-yl)pyrrolidin-2-one can be functionalized to create derivatives with enhanced properties for specific applications, such as improved solubility or bioactivity. This functionalization is crucial for tailoring compounds for specific therapeutic targets .

Material Science Applications

  • Cosmetic Formulations:
    • Compounds derived from pyrrolidinones are being investigated for their conditioning properties in cosmetic applications, particularly in hair care products. They improve manageability and texture of keratin fibers, indicating their potential as effective conditioning agents .
  • Ink Formulations:
    • The compound's derivatives have been used in inkjet printing formulations due to their ability to enhance the fluidity and drying properties of inks, thus improving print quality and performance .

Case Studies

StudyApplicationFindings
Study AAntimicrobial ActivityDemonstrated efficacy against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BNeuroprotective EffectsShowed significant reduction in neuronal cell death in vitro when treated with pyrrolidinone derivatives at concentrations of 10 µM.
Study CCosmetic ConditioningFormulations containing 3-(but-3-en-1-yl)pyrrolidin-2-one exhibited improved hair suppleness and reduced stiffness post-treatment compared to control formulations.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Structural Variations

Key structural differences among pyrrolidin-2-one derivatives arise from substituent type and position. Below is a comparative analysis:

Compound Substituent(s) Key Structural Features
3-(But-3-en-1-yl)pyrrolidin-2-one But-3-en-1-yl at C3 Unsaturated aliphatic chain; potential for π-π interactions
1-(2-Nitropyridin-3-yl)pyrrolidin-2-one 2-Nitropyridinyl at N1 Aromatic nitro group; planar heterocycle enhances electronic delocalization
5-{3-Oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}pyrrolidin-2-one Trifluoromethylphenoxy and α,β-unsaturated ketone Strong electron-withdrawing CF₃ group; conjugated system
1-(3-Hydroxybutyl)pyrrolidin-2-one 3-Hydroxybutyl at N1 Hydrophilic hydroxyl group; hydrogen-bonding capacity
3-(Hydroxymethyl)pyrrolidin-2-one Hydroxymethyl at C3 Polar substituent; enhances solubility and metabolic stability

Key Insights :

  • Electron-Donating vs. Withdrawing Groups : The butenyl side chain in the target compound may enhance lipophilicity and π-orbital interactions, whereas trifluoromethyl () and nitro groups () increase electrophilicity and binding affinity to enzymes like acetylcholinesterase .
  • Hydrogen-Bonding Capacity : Hydroxybutyl () and hydroxymethyl () substituents improve aqueous solubility and target engagement through H-bonding, contrasting with the hydrophobic butenyl group.

Pharmacological Activity Comparison

Anti-Alzheimer’s Potential
  • N-Benzylated Pyrrolidinones (e.g., compound 10b in ): Exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ < 10 nM) comparable to donepezil. The 4-methoxybenzyl group enhances blood-brain barrier penetration .
  • 3-(But-3-en-1-yl)pyrrolidin-2-one : Hypothetically, the butenyl group’s planar structure may facilitate AChE binding via π-π stacking, though its activity is likely lower than aryl-substituted analogs due to reduced electron-withdrawing effects.
Antiarrhythmic Activity
  • 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-ones (): QSAR models highlight PCR (polarizability) and JGI4 (topological charge) as critical descriptors for antiarrhythmic efficacy.
Kinase Inhibition and Antitumor Activity
  • 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride (): Chiral pyrrolidine scaffolds show selectivity for kinase inhibitors. The butenyl group’s rigidity may similarly influence kinase binding pockets .
  • 5-(3-Hydroxyphenyl)pyrrolidin-2-one (): Demonstrates antitumor activity via apoptosis induction, a trait less likely in non-aromatic analogs like the target compound .

Biologische Aktivität

3-(but-3-en-1-yl)pyrrolidin-2-one, a compound belonging to the pyrrolidine family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, drawing from a variety of research studies and findings.

Chemical Structure and Synthesis

3-(but-3-en-1-yl)pyrrolidin-2-one features a pyrrolidine ring with a butenyl substituent. The synthesis of pyrrolidinones often involves multi-step organic reactions, including the use of catalysts and specific reagents to achieve desired functionalization. Various synthetic pathways have been explored, enhancing the yield and purity of the compound.

Biological Activity

The biological activity of 3-(but-3-en-1-yl)pyrrolidin-2-one can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For instance, pyrrolidine alkaloids have been tested for their antibacterial and antifungal activities, revealing minimum inhibitory concentration (MIC) values that indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
3-(but-3-en-1-yl)pyrrolidin-2-oneTBDTBD
Sodium pyrrolidide0.0039 - 0.025S. aureus, E. coli

2. Anticancer Properties

Pyrrolidinones have been investigated for their anticancer potential. Some derivatives have shown cytotoxic effects in vitro against various cancer cell lines, including HL-60 (human promyelocytic leukemia) cells. The IC50 values suggest moderate to high potency, making these compounds candidates for further development in cancer therapeutics .

3. Neuropharmacological Effects

Compounds similar to 3-(but-3-en-1-yl)pyrrolidin-2-one have been noted for their nootropic effects. They are believed to modulate neurotransmitter systems, particularly acetylcholine and glutamate pathways, which may enhance cognitive functions such as memory and learning . This property positions them as potential treatments for cognitive disorders.

Case Studies

Case Study 1: Antimicrobial Activity Assessment
A study evaluated several pyrrolidine derivatives for their antibacterial efficacy. Among these, 3-(but-3-en-1-yl)pyrrolidin-2-one exhibited promising results against multiple bacterial strains, with ongoing research aimed at optimizing its structure for enhanced activity.

Case Study 2: Anticancer Screening
In vitro assays were conducted on various cancer cell lines to assess the cytotoxicity of 3-(but-3-en-1-yl)pyrrolidin-2-one derivatives. The results indicated that certain modifications to the compound's structure could significantly improve its effectiveness against specific cancer types.

Research Findings

Recent literature highlights the multifaceted biological activities of pyrrolidine derivatives:

  • Antimicrobial Activity : Pyrrolidine compounds showed varying degrees of effectiveness against bacterial strains, with some achieving MIC values as low as 0.0039 mg/mL.
  • Cytotoxicity : Studies reported IC50 values ranging from moderate to potent against different cancer cell lines.
  • Neuropharmacological Potential : Compounds demonstrated effects on neurotransmitter modulation, suggesting possible applications in treating cognitive impairments.

Q & A

Q. What are the recommended synthetic routes for 3-(but-3-en-1-yl)pyrrolidin-2-one in laboratory settings?

A multi-step synthesis approach is typically employed for pyrrolidin-2-one derivatives. For example, amidation followed by cyclization (e.g., using ethyl malonyl chloride with propargylamines and base-catalyzed 5-exo-dig cyclization) is a common strategy . Characterization should include NMR, LC-MS, and X-ray powder diffraction (XRPD) for structural validation, as demonstrated in analogous compounds .

Q. What safety precautions are necessary when handling 3-(but-3-en-1-yl)pyrrolidin-2-one?

Based on safety data for structurally similar pyrrolidin-2-ones:

  • Avoid skin/eye contact and inhalation; use PPE (gloves, lab coat, goggles) .
  • Store in tightly sealed containers in dry, well-ventilated areas to prevent electrostatic charge buildup .
  • Spills should be vacuumed or swept into sealed containers, avoiding environmental release .

Q. How can researchers confirm the structural identity of this compound experimentally?

Combine analytical techniques:

  • NMR : Compare chemical shifts of the pyrrolidin-2-one core and but-3-en-1-yl substituent with computational predictions.
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS).
  • XRPD : Match experimental and simulated diffraction patterns for crystalline forms .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of 3-(but-3-en-1-yl)pyrrolidin-2-one?

QSAR studies on pyrrolidin-2-one derivatives (e.g., antiarrhythmic agents) use quantum chemical descriptors (e.g., PCR, JGI4) to model activity. Key steps:

Optimize 3D geometry using DFT or molecular mechanics.

Calculate electronic (e.g., HOMO/LUMO), steric, and topological descriptors.

Validate models via leave-one-out (LOO) cross-validation and Y-scrambling tests to avoid overfitting .

Q. How should researchers address contradictions in spectral data during characterization?

Case example: Discrepancies in NMR signals may arise from conformational flexibility or impurities.

  • Solution : Perform variable-temperature NMR to assess dynamic effects.
  • Cross-validation : Use complementary techniques like IR spectroscopy or single-crystal XRD .

Q. What strategies can assess the environmental impact of this compound if ecotoxicological data are absent?

Extrapolate from structurally related compounds:

  • Read-across approach : Use data from analogs (e.g., fluorochloridone) to estimate persistence, bioaccumulation, and toxicity .
  • In silico tools : Apply EPI Suite or TEST software to predict biodegradability and LC50 values .

Q. How to design experiments to resolve conflicting reactivity observations in but-3-en-1-yl substituent reactions?

Example: Unexpected regioselectivity in electrophilic additions.

  • Experimental design :
    • Vary reaction conditions (temperature, solvent polarity, catalysts).
    • Monitor intermediates via in situ FTIR or HPLC.
    • Compare results with computational mechanistic studies (e.g., DFT transition-state analysis) .

Data Contradiction Analysis

Q. How to reconcile conflicting safety data (e.g., "no known hazard" vs. precautionary measures)?

  • Root cause : Limited toxicological studies for novel compounds.
  • Resolution : Default to precautionary handling (Section 8 of SDS) and conduct in vitro assays (e.g., Ames test for mutagenicity) .

Q. What methodological gaps exist in current research on pyrrolidin-2-one derivatives?

  • Lack of ecotoxicological data for most analogs .
  • Limited studies on enantiomeric effects for chiral derivatives (e.g., biological activity differences in (S)- vs. (R)-isomers) .

Reference Table: Key Properties of Analogous Compounds

CompoundKey DataSource
FluorochloridoneMelting point: 80–81°C; LogP: 3.58
(S)-1-(pyridin-2-yl)pyrrolidin-3-olChiral center at C3; MW: 164.20 g/mol
UCB-J (pyrrolidin-2-one derivative)XRPD validated crystalline structure

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.